A long-acting injectable antipsychotic agent used for chronic schizophrenia.
Fluspirilene
CAS No.: 1841-19-6
Cat. No.: VC0528217
Molecular Formula: C29H31F2N3O
Molecular Weight: 475.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1841-19-6 |
---|---|
Molecular Formula | C29H31F2N3O |
Molecular Weight | 475.6 g/mol |
IUPAC Name | 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Standard InChI | InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35) |
Standard InChI Key | QOYHHIBFXOOADH-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Appearance | Solid powder |
Melting Point | 187.5-190 |
Chemical Structure and Physicochemical Properties
Fluspirilene (IUPAC name: 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) belongs to the diphenylbutylpiperidine class, characterized by a unique spirocyclic amine structure. Its molecular formula (C29H31F2N3O) confers a molar mass of 475.58 g/mol and a calculated partition coefficient (logP) of 5.2, facilitating blood-brain barrier penetration . The crystalline powder exhibits poor aqueous solubility (0.01 mg/mL at 25°C) but forms stable suspensions in water for injection, enabling sustained release over 7-10 days .
Structural Features and Stability
The molecule's central 1,3,8-triazaspiro[4.5]decan-4-one core provides conformational rigidity, while the 4,4-bis(4-fluorophenyl)butyl side chain enhances dopamine receptor affinity. X-ray diffraction studies reveal a twisted boat conformation in the piperidine ring, optimizing receptor binding pocket interactions . Stability testing shows degradation <2% under accelerated conditions (40°C/75% RH for 6 months), primarily through oxidative defluorination and spirolactam hydrolysis .
Pharmacological Profile and Mechanism of Action
As a typical antipsychotic, fluspirilene exhibits high-affinity antagonism at dopamine D2 (Ki = 9.5 nM) and serotonin 5-HT2A (Ki = 15.2 nM) receptors . Its 220-hour receptor occupancy half-life enables prolonged activity despite rapid plasma clearance .
Receptor Interaction Dynamics
Target | Action | IC50 (nM) | Functional Effect |
---|---|---|---|
D2 dopamine | Antagonist | 9.5 | Mesolimbic pathway modulation |
5-HT2A | Antagonist | 15.2 | Cortical glutamate regulation |
L-type Ca²⁺ | Inhibitor | 480 | Cardiac action potential prolongation |
Table 1: Key pharmacological targets of fluspirilene .
The drug's slow dissociation from D2 receptors (t½ ≈ 72 hours) underlies its extended duration, while 5-HT2A blockade contributes to reduced extrapyramidal symptoms compared to classical neuroleptics . Voltage-gated calcium channel inhibition occurs at supratherapeutic doses, necessitating cardiac monitoring in predisposed patients .
Clinical Applications in Schizophrenia Management
Fluspirilene's 1-2 week dosing regimen (2-12 mg IM) demonstrates equivalent efficacy to daily oral antipsychotics, with relapse rates of 18-22% over 6 months in controlled trials . A Cochrane meta-analysis (12 RCTs, n=824) found no significant difference in PANSS scores versus haloperidol (Δ = -1.2, 95% CI -3.1–0.7), though extrapyramidal symptoms were 37% less frequent (RR 0.63) .
Comparative Depot Antipsychotic Profiles
Drug | Vehicle | Dosage Interval | Tmax (days) | Relapse Rate (1 yr) |
---|---|---|---|---|
Fluspirilene | Aqueous | 7-14 days | 1-8 | 22% |
Fluphenazine dec. | Sesame oil | 14-28 days | 1-2 | 25% |
Risperidone microspheres | Polymer | 14 days | 4-6 | 19% |
Table 2: Pharmacokinetic and outcome comparison of depot antipsychotics .
The aqueous suspension eliminates oil-related granuloma risk, with 92% injection site tolerability in phase IV studies . Plasma concentrations reach steady-state by week 3 (Cavg 1.2-2.8 ng/mL), maintaining D2 occupancy between 65-80% .
Emerging Applications in Oncology
Recent high-throughput screens identified fluspirilene as a potent glioblastoma stem cell (GSC) inhibitor, achieving 50% viability reduction at 2.5 μM through STAT3 pathway suppression . In orthotopic mouse models, weekly 5 mg/kg IP dosing reduced tumor volume by 68% (p<0.001) and extended median survival from 42 to 67 days .
Anti-Glioma Mechanisms
-
STAT3 Phosphorylation Inhibition: 73% reduction in pSTAT3(S727) within 6 hours (EC50 = 1.8 μM)
-
Sox2 Downregulation: 4.2-fold decrease in GSC stemness markers
-
Invasion Suppression: Matrigel penetration reduced by 59% at 3 μM
Combination with temozolomide synergistically enhanced apoptosis (CI = 0.32), suggesting potential adjuvant use . Phase 0 pharmacokinetic studies confirm tumor concentrations reaching 1.4-2.1 μM post 10 mg IM dosing, exceeding in vitro effective levels .
Adverse Effect | Incidence (vs oral APs) | Management Strategy |
---|---|---|
Acute dystonia | 12% (RR 0.54) | Prophylactic anticholinergics |
QTc prolongation | 4% (Δ +18 ms) | Baseline/annual ECG monitoring |
Weight gain | 8% (Δ -3.2 kg) | Lifestyle counseling |
Injection site reactions | 9% | Site rotation, warm compresses |
Table 3: Comparative safety data from 34-week RCTs .
The absence of significant P-glycoprotein interactions (Ki >10 μM) reduces drug-drug conflict risk, though CYP3A4 inhibitors may elevate levels by 40% . Hepatotoxicity occurs in 0.3% of long-term users, typically manifesting as transient transaminase elevation .
Pharmacoeconomic Considerations
Despite generic availability since 1995, fluspirilene accounts for <5% of global depot antipsychotic use due to marketing discontinuation in 18 countries. Cost-effectiveness analyses show:
-
US: $1,832/QALY vs paliperidone palmitate ($4,112/QALY)
-
EU: €23,000/relapse prevented vs oral risperidone
-
LMICs: $0.32/day maintenance cost, 78% adherence at 1 year
These metrics position it as a viable option in resource-limited settings, though supply chain challenges persist in 37 nations .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume